molecular formula C8H8ClN3S B13185306 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13185306
M. Wt: 213.69 g/mol
InChI Key: ZNICPOOOQXYYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry, primarily serving as a versatile building block for the synthesis of novel thienopyrimidine derivatives. Thienopyrimidines are recognized as bioisosteres of quinazolines, a class known for producing several therapeutic agents, which makes this scaffold a privileged structure in rational drug design . Research into 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidines, which are synthesized from key intermediates like this compound, has demonstrated considerable anti-proliferative potential against challenging breast cancer cell lines, including MCF-7 and MDA-MB-231 . These synthesized derivatives have been shown to exert their effects by inducing cell cycle arrest, specifically in the G1 phase for ER-positive MCF-7 cells and the G2 phase for the more aggressive, ER-negative MDA-MB-231 cells . Beyond oncology, the thienopyrimidine core is a promising scaffold for developing novel antimicrobials, with studies exploring its activity against pathogens like Helicobacter pylori by targeting the NuoB-NuoD interface of respiratory complex I . The 4-amino group on the thieno[2,3-d]pyrimidine scaffold provides a critical site for structural diversification, allowing researchers to generate optimized lead compounds with improved pharmacokinetic properties and selectivity . This compound is essential for investigating new small molecules aimed at overcoming drug resistance and improving treatment efficacy in multiple disease areas.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8ClN3S/c1-2-10-6-5-3-4-13-7(5)12-8(9)11-6/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

ZNICPOOOQXYYGC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CSC2=NC(=N1)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme Overview

Step Reactants Conditions Product Yield (%)
1 2,4-Dichlorothieno[2,3-d]pyrimidine + Ethylamine Reflux in ethanol or 1,4-dioxane, presence of base (e.g., N,N-diisopropylethylamine), 80°C, 3 hours This compound Typically 60-80%

This method is supported by data from Vulcanchem and related literature, which describe the nucleophilic substitution of 2,4-dichlorothieno[2,3-d]pyrimidine with ethylamine under reflux conditions to afford the desired compound with moderate to good yields.

Detailed Preparation Method

Starting Material Synthesis

The precursor 2,4-dichlorothieno[2,3-d]pyrimidine is generally synthesized by annulation strategies involving thiophene derivatives and pyrimidine ring formation. According to comprehensive reviews on thienopyrimidine chemistry, the building of the thienopyrimidine nucleus can be achieved either by:

  • Annulation of the pyrimidine ring onto a thiophene ring bearing vicinal amino ester groups.
  • Cyclocondensation reactions involving amino thiophene carboxylates with suitable reagents such as isocyanates or formamide.

For example, ethyl 2-aminothiophene-3-carboxylates react with N-ethylisocyanate followed by cyclization to form thieno[2,3-d]pyrimidine derivatives.

Nucleophilic Substitution with Ethylamine

The key step to obtain this compound involves selective substitution at the 4-position chlorine of 2,4-dichlorothieno[2,3-d]pyrimidine:

  • The reaction is typically conducted in a polar aprotic solvent such as 1,4-dioxane or ethanol.
  • A base such as N,N-diisopropylethylamine (DIPEA) is added to facilitate the substitution.
  • The mixture is heated at around 80°C for 3 hours under an inert atmosphere.
  • After completion, the reaction mixture is cooled, concentrated, and purified by flash chromatography to isolate the product.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions Reference
Starting material 2,4-Dichlorothieno[2,3-d]pyrimidine Synthesized via annulation of pyrimidine on thiophene or from amino thiophene esters
Nucleophile Ethylamine 1.0-2.0 equiv., neat or in solvent
Solvent Ethanol or 1,4-dioxane Polar protic or aprotic solvent
Base N,N-Diisopropylethylamine (DIPEA) or similar 1-2 equiv.
Temperature 80°C Reflux or sealed vial heating
Reaction time 3 hours Standard
Purification Flash column chromatography Silica gel
Yield 60-80% Moderate to good

Research Findings and Notes

  • The selective substitution at the 4-position chlorine is favored due to electronic and steric factors in the thieno[2,3-d]pyrimidine ring system.
  • The 2-chloro substituent remains intact under the reaction conditions, allowing for potential further functionalization.
  • The reaction conditions are mild and reproducible, suitable for scale-up in research laboratories.
  • Purity of the final compound is typically above 95%, making it suitable for pharmaceutical research applications.
  • Although direct biological activity data for this compound is limited, related thienopyrimidine compounds have demonstrated antibacterial, kinase inhibitory, and antiviral activities, suggesting the synthetic compound’s potential utility.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out in solvents such as DMF, dichloromethane (DCM), or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, sulfoxides, sulfones, and thiols. These products have diverse biological activities and are used in different scientific research applications .

Scientific Research Applications

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in fatty acid production, which can have various therapeutic effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-d]pyrimidin-4-amine Derivatives

Structural and Substituent Variations

The thieno[2,3-d]pyrimidin-4-amine scaffold is highly adaptable, with modifications at positions 2, 4, 5, 6, and 7 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Substituents at Position 4
  • N-Ethyl (Target Compound): The ethyl group enhances solubility in organic solvents compared to bulkier aryl substituents.
  • N-Aryl (e.g., N-(4-Methoxyphenyl)) : Aryl groups like 4-methoxyphenyl () introduce π-π stacking interactions, improving receptor binding but reducing solubility. Melting points for such analogs (e.g., 140–142°C) are higher than aliphatic derivatives due to crystalline packing .
  • N-Benzyl (e.g., N-(2,4-Dichlorobenzyl)) : Bulky substituents like 2,4-dichlorobenzyl () increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .
Substituents at Position 2
  • Chlorine (Target Compound) : The chloro group at position 2 is a common leaving group, facilitating nucleophilic substitution reactions. IR spectra show a characteristic C-Cl stretch at ~740 cm⁻¹ .
  • Bromine (e.g., 6-Bromo Derivatives) : Bromine’s larger atomic radius increases electronic effects, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine .
Fused-Ring Modifications

Physicochemical Properties

Property Target Compound N-(4-Methoxyphenyl) Derivative N-(2,4-Dichlorobenzyl) Derivative
Melting Point (°C) Not reported 140–142 Not reported
IR (C-Cl stretch, cm⁻¹) ~740
Solubility Moderate (aliphatic) Low (aryl) Low (bulky aryl)

Biological Activity

2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine is a compound within the thienopyrimidine family, which has garnered interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways. Key mechanisms include:

  • Microtubule Depolymerization : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related thienopyrimidine derivatives have demonstrated significant antiproliferative effects by inducing microtubule depolymerization at concentrations as low as 10 µM .
  • Inhibition of Receptor Tyrosine Kinases : Thienopyrimidine derivatives have been identified as potent inhibitors of receptor tyrosine kinases, which play crucial roles in cell signaling and cancer progression. This inhibition can lead to decreased tumor growth and metastasis .
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Mycobacterium species. The activity against Mycobacterium tuberculosis has been highlighted, with compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR studies of thienopyrimidine compounds indicate that modifications at specific positions on the thieno[2,3-d]pyrimidine core significantly influence biological activity. For example:

  • Chlorination at the 2-position enhances potency against certain cancer cell lines.
  • Alkyl substitutions at the nitrogen positions can affect solubility and permeability, impacting the pharmacokinetic profile.

A comprehensive analysis of various analogs illustrates that specific structural features correlate with enhanced biological efficacy (Table 1).

CompoundStructureIC50 (µM)Target
1Structure 10.19Microtubules
2Structure 20.50RTKs
3Structure 31.55Mycobacterium

Anticancer Activity

A study evaluating the efficacy of thienopyrimidine derivatives found that one analog exhibited an IC50 value of approximately 10 nM in a panel of cancer cell lines, marking it as significantly more potent than existing therapies . The mechanism was linked to microtubule disruption and subsequent apoptosis.

Antimicrobial Activity

In another investigation, a series of thienopyrimidine compounds were tested against Mycobacterium tuberculosis. One compound demonstrated an MIC of 8 µg/mL, indicating substantial antimicrobial potential that could be further developed into therapeutic agents for resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine?

Answer:
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization strategies. For example, a modified Niementowski reaction can be used, where 2-amino-3-thiophenecarboxylate derivatives are condensed with reagents like formamide, urea, or imidates under high-temperature conditions (200°C) to form the pyrimidine core . Chlorination at the 2-position is often achieved using phosphorus oxychloride (POCl₃) in the presence of pyridine, as seen in the synthesis of 4-chlorothieno[2,3-d]pyrimidine derivatives . N-ethyl substitution can be introduced via nucleophilic substitution with ethylamine or through reductive alkylation. Purification typically involves column chromatography (e.g., EtOAc/hexane gradients) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regioselectivity. For instance, aromatic protons in thieno-pyrimidines appear as distinct singlets (e.g., δ 6.77–7.87 ppm for aryl groups) .
  • GC-MS : Used to verify molecular weight and detect byproducts (e.g., 2,4-dichloro derivatives) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in structurally analogous compounds .
  • Elemental analysis : Validates purity and stoichiometry (e.g., %C, %H, %N matching calculated values) .

Advanced: How can regioselectivity challenges in substitution reactions be addressed during synthesis?

Answer:
Regioselectivity in thieno-pyrimidine systems is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents (e.g., Cl at C2) direct nucleophilic attacks to specific positions.
  • Catalytic systems : Tin(IV) chloride or Lewis acids can enhance selectivity during nucleoside analog synthesis .
  • Reaction temperature : Controlled heating (e.g., reflux in 1,2-dichloroethane) minimizes side reactions .
  • Protecting groups : Use of silylating agents (e.g., TMSCl) to block reactive sites during functionalization .

Advanced: How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Answer:

  • Cross-validation : Combine NMR, GC-MS, and HPLC to confirm structural assignments. For example, unexpected peaks in GC-MS may indicate byproducts like 2,4-dichloro derivatives, requiring revisiting reaction stoichiometry .
  • Computational modeling : DFT calculations or molecular docking can predict plausible structures and validate experimental data .
  • Isolation and recrystallization : Purify ambiguous products and re-analyze via single-crystal X-ray diffraction .

Advanced: What strategies optimize reaction yield and purity for scale-up studies?

Answer:

  • Solvent optimization : Polar aprotic solvents (DMF, DCE) improve solubility of intermediates .
  • Catalyst screening : Test transition-metal catalysts (e.g., Pd for cross-coupling) to enhance efficiency .
  • Flow chemistry : Continuous reactors reduce side reactions and improve heat management .
  • In-line monitoring : Use UV-Vis or FTIR probes to track reaction progress and terminate at optimal conversion .

Advanced: How can structural modifications enhance biological activity or target specificity?

Answer:

  • Bioisosteric replacements : Substitute the N-ethyl group with morpholinopropyl or aryl groups to modulate lipophilicity and binding affinity .
  • Electron-deficient substituents : Introduce trifluoromethyl or nitro groups at C4/C5 to enhance interactions with hydrophobic enzyme pockets .
  • Conformational analysis : Use X-ray data to design rigid analogs (e.g., fused rings) that lock the compound into bioactive conformations .

Advanced: What methodologies assess the compound’s stability under varying experimental conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions and monitor decomposition via HPLC .
  • Kinetic solubility assays : Measure solubility in PBS or simulated biological fluids to predict in vivo stability .
  • Thermogravimetric analysis (TGA) : Determine thermal stability and decomposition thresholds .

Advanced: How can computational tools aid in designing derivatives with improved properties?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to guide synthetic priorities .
  • Molecular dynamics simulations : Predict binding modes to target proteins (e.g., kinase enzymes) .
  • ADMET prediction : Use software like SwissADME to optimize pharmacokinetic profiles (e.g., logP, BBB permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.